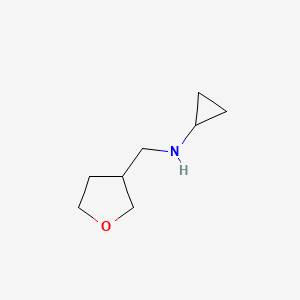

N-(oxolan-3-ylmethyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(oxolan-3-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(1)9-5-7-3-4-10-6-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBAPHZUOIOBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nucleophilic Substitution:an Alternative Strategy Involves the Reaction of Cyclopropylamine with a Reactive Derivative of Oxolan 3 Yl Methanol. the Alcohol Can Be Converted into a Good Leaving Group, for Example, by Transforming It into a Tosylate Oxolan 3 Ylmethyl 4 Toluenesulfonate or a Halide 3 Bromomethyl Oxolane . Subsequent Nucleophilic Attack by Cyclopropylamine on This Electrophilic Center Would Displace the Leaving Group and Form the Desired C N Bond, Yielding N Oxolan 3 Ylmethyl Cyclopropanamine.

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving stereochemical control is crucial in the synthesis of chiral molecules like this compound. This can be accomplished through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective cyclopropanation reactions can be employed to control the stereochemistry of the cyclopropane ring. For instance, the use of chiral dirhodium complexes as catalysts in the reaction of diazo compounds with olefins can lead to the stereocontrolled synthesis of substituted cyclopropanes. nih.gov Another approach is the use of substrate-controlled methods, such as hydroxyl-directed Simmons-Smith cyclopropanation, or reagent-controlled methods like Charette asymmetric cyclopropanation. nih.gov

Chiral resolution is a common technique to separate enantiomers from a racemic mixture. wikipedia.org This can be achieved through several methods:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a cinchona alkaloid, to form diastereomeric salts. wikipedia.orgmdpi.com These salts often have different solubilities, allowing for their separation by crystallization. wikipedia.orgmdpi.com The desired enantiomer can then be recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers. nih.gov The choice of the CSP and the mobile phase is critical for achieving good separation of cyclopropane-containing enantiomers. nih.gov

Table 3: Chiral Resolution Techniques for Cyclopropane Derivatives

| Technique | Resolving Agent/Stationary Phase | Substrate Type | Outcome | Reference |

| Crystallization | Cinchona alkaloids (cinchonine, cinchonidine) | Racemic cyclopropanecarboxylic acids | Enantiomerically enriched acids (>95% ee) | mdpi.com |

| Chiral HPLC | Chiralcel OD, Chiralcel OJ | trans-1,2-disubstituted cyclopropanes | Enantiomeric resolution | nih.gov |

| Kinetic Resolution | Enzyme catalyst, acylation agent | Chiral secondary alcohols | Resolution of one enantiomer | google.com |

This table summarizes common methods for obtaining enantiomerically pure cyclopropane compounds.

Gram-Scale Synthetic Protocol Development

The development of a gram-scale synthetic protocol is essential for producing sufficient quantities of a compound for further research and development. This involves optimizing reaction conditions to be safe, efficient, and scalable.

A scalable synthesis for O-cyclopropyl hydroxylamines has been reported, demonstrating the feasibility of producing cyclopropane-containing compounds on a larger scale. nih.govrsc.org The protocol involved a multi-step sequence that was optimized for yield and practicality. nih.gov While this synthesis is for a different class of compounds, the principles of process optimization, such as reagent selection, reaction concentration, and purification methods, are broadly applicable to the development of a gram-scale synthesis for this compound.

The development of a robust and scalable synthesis often requires addressing challenges such as temperature control, reagent addition rates, and product isolation on a larger scale.

Structure Activity Relationship Sar Studies of N Oxolan 3 Ylmethyl Cyclopropanamine Derivatives

Conformational Analysis and its Impact on Molecular Interactions

The cyclopropane (B1198618) ring is a unique structural motif characterized by significant ring strain, which is composed of two main components: angle strain and torsional strain.

Angle Strain : The internal C-C-C bond angles in cyclopropane are constrained to 60°, a severe deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. nih.govnih.gov This significant angle strain results in weaker "bent bonds" and makes the ring more reactive compared to larger cycloalkanes. nih.govresearchgate.net

Torsional Strain : Due to its planar geometry, the C-H bonds on adjacent carbon atoms in the cyclopropane ring are fully eclipsed, leading to maximum torsional strain. youtube.comnih.gov

This inherent strain forces the cyclopropane ring into a rigid, planar conformation. nih.govnih.gov This rigidity is a critical feature in drug design, as it can lock a portion of the molecule into a specific orientation, potentially enhancing its binding affinity to a target protein by reducing the entropic penalty of binding. nih.govnih.gov For N-(oxolan-3-ylmethyl)cyclopropanamine, the cyclopropyl (B3062369) group acts as a rigid, hydrophobic element that can fit into specific pockets of a receptor.

In contrast to the rigid cyclopropane, the oxolane (tetrahydrofuran) ring is non-planar and flexible. It adopts puckered conformations to alleviate the torsional strain that would be present in a planar structure. researchgate.net The two primary conformations are the "twist" (C₂) and "bent" or "envelope" (Cₛ) forms. nih.gov Recent studies have shown that the twisted conformer is slightly more stable than the bent form. nih.gov

This dynamic puckering, known as pseudorotation, means the substituents on the ring are in constant motion relative to one another. For a 3-substituted oxolane ring like that in the title compound, the methylcyclopropanamine group will occupy different spatial positions depending on the ring's conformation. This conformational bias, influenced by the electronic and steric nature of the substituent, is crucial for orienting the molecule correctly for biological interactions. researchgate.net The ether oxygen atom within the oxolane ring can also act as a key hydrogen bond acceptor, and its spatial position is determined by the ring's pucker. nih.gov

| Ring System | Key Conformational Feature | Primary Strain Type(s) | Impact on Molecular Shape |

|---|---|---|---|

| Cyclopropane | Planar and rigid nih.govnih.gov | High angle and torsional strain nih.govyoutube.com | Provides a fixed, conformationally restricted hydrophobic element. |

| Oxolane (Tetrahydrofuran) | Non-planar, flexible (puckered) researchgate.net | Minimal angle strain, reduced torsional strain via puckering researchgate.net | Introduces conformational flexibility; exists as an equilibrium of twist (C₂) and bent (Cₛ) forms. nih.gov |

Modulation of Physicochemical Properties through Structural Modifications

The functional attributes of this compound derivatives can be fine-tuned by altering their physicochemical properties, such as lipophilicity, solubility, and polarity. These modifications are central to optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is an amphiphilic molecule, possessing both hydrophilic and hydrophobic regions. The secondary amine and the ether oxygen are polar, hydrophilic sites capable of forming hydrogen bonds. The cyclopropane and the carbon backbone of the oxolane ring are non-polar and hydrophobic. This balance of properties is critical for its interaction with biological targets and its ability to cross cell membranes.

Molecular Size : Increasing the molecular size, for instance by adding bulky substituents, can enhance binding to a large receptor pocket but may negatively impact solubility and permeability. nih.gov

Isosteric replacement is a common strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. youtube.comcambridgemedchemconsulting.com This involves substituting one atom or group with another that has a similar size, shape, and electronic configuration.

Cyclopropane Isosteres : The cyclopropane ring is often used as a bioisostere for a gem-dimethyl group or a carbon-carbon double bond. nih.gov Conversely, it can be replaced by other small rings like cyclobutane (B1203170) or by small alkyl groups to modulate stability and lipophilicity. However, such changes would alter the unique conformational rigidity and electronic nature of the three-membered ring. nih.gov

Oxolane Isosteres : The oxolane ring can also be subject to isosteric replacement. Replacing the ether oxygen with a methylene (B1212753) group (CH₂) would yield a cyclopentane (B165970) derivative, which would significantly alter polarity and eliminate a key hydrogen bond acceptor site, likely leading to a drastic loss of activity if that interaction is critical. nih.gov The ring can also be replaced by other five-membered heterocycles, such as pyrrolidine (B122466) or triazoles, to introduce new hydrogen bonding patterns and modulate physicochemical properties. nih.gov

| Original Moiety | Potential Isostere | Rationale for Replacement | Likely Impact on Properties |

|---|---|---|---|

| Cyclopropane | Cyclobutane | Reduce ring strain, modulate lipophilicity. | Increased flexibility, altered hydrophobic profile. |

| Cyclopropane | Isopropyl group | Increase metabolic stability (context-dependent). nih.gov | Increased conformational freedom, potential change in metabolic pathway. nih.gov |

| Oxolane (Oxygen atom) | Methylene (CH₂) | Remove hydrogen bond acceptor, increase lipophilicity. | Loss of key polar interaction, decreased solubility. nih.gov |

| Oxolane Ring | Pyrrolidine Ring | Introduce a basic nitrogen and hydrogen bond donor/acceptor. | Increased basicity (pKa), altered polarity and solubility. |

Correlation between Structural Features and Biological Activity (Mechanistic Investigations)

While specific biological targets for this compound are not extensively documented in public literature, the structural motifs present suggest potential mechanisms of action based on related compounds. Cyclopropylamine (B47189) derivatives, notably tranylcypromine, are known inhibitors of flavin-dependent enzymes like monoamine oxidases (MAO) and lysine-specific demethylase 1 (KDM1A/LSD1). nih.govnih.gov

The likely mechanism involves the amine group and the highly strained cyclopropane ring. It is hypothesized that enzymatic oxidation of the amine can lead to a radical cation, which facilitates the opening of the strained three-membered ring to form a reactive species that can covalently bind to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inhibition. nih.govnih.gov

Based on this precedent, a hypothetical SAR for this compound derivatives as enzyme inhibitors can be proposed:

The Cyclopropylamine Moiety : This is the pharmacophore, essential for the inhibitory activity. The rigid cyclopropane ring ensures a precise orientation within the enzyme's active site. nih.govresearchgate.net

The Oxolane-methyl Linker : This component acts as a scaffold. The stereochemistry at the 3-position of the oxolane ring would be critical, as it would dictate the exact spatial orientation of the cyclopropylamine group relative to the enzyme's catalytic residues and FAD cofactor. nih.gov

The Oxolane Oxygen : This atom likely serves as a critical anchoring point, forming a hydrogen bond with an amino acid residue in the active site, thereby increasing binding affinity and selectivity. nih.gov

Modifications to any of these parts would be expected to modulate activity. For instance, altering the length of the methylene linker could change the positioning of the cyclopropylamine, while substitutions on the oxolane or cyclopropane rings could fine-tune hydrophobic interactions and selectivity. mdpi.com

| Structural Modification | Hypothesized Impact on Biological Activity | Rationale |

|---|---|---|

| Removal of Cyclopropane Ring | Complete loss of activity | The strained ring is essential for the covalent modification mechanism. nih.govnih.gov |

| Replacement of Oxolane Oxygen with Carbon | Significant decrease in potency/selectivity | Loss of a key hydrogen bond anchoring the molecule in the active site. nih.gov |

| Inversion of Stereocenter at Oxolane C-3 | Significant change in potency | Incorrect orientation of the cyclopropylamine pharmacophore within the active site. nih.gov |

| Substitution on the Cyclopropane Ring | Modulation of potency and selectivity | Alters hydrophobic interactions and steric fit within the active site. nih.gov |

Computational Chemistry Approaches for N Oxolan 3 Ylmethyl Cyclopropanamine Research

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (MM) Simulations

Quantum mechanics (QM) offers a highly accurate way to understand biochemical processes, including chemical reactions and charge redistribution. uiuc.edu However, the computational cost of using QM for entire large systems is often prohibitive. uiuc.edumdpi.com To address this, hybrid QM/MM simulations are employed, where a small, critical region of the system (like a ligand and the active site of a protein) is treated with QM, while the surrounding environment (the rest of the protein and solvent) is handled with the more computationally efficient molecular mechanics (MM). uiuc.eduuiuc.edu

In the context of N-(oxolan-3-ylmethyl)cyclopropanamine, a QM/MM simulation could be used to study its interaction with a target protein. The ligand and key amino acid residues in the binding pocket would be defined as the QM region, allowing for a detailed analysis of electronic effects, bond breaking/formation, and charge transfer during the binding process. The remainder of the protein and the surrounding water molecules would constitute the MM region, providing the necessary environmental context for the simulation. uiuc.edu This approach allows for the investigation of processes on a timescale that would be inaccessible with pure QM methods. uiuc.edu

Table 1: Illustrative QM/MM Simulation Parameters for this compound

| Parameter | Description | Example Value/Method |

| QM Region | Atoms treated with quantum mechanics. | This compound and amino acid residues within 5 Å of the ligand. |

| MM Region | Atoms treated with molecular mechanics. | Remainder of the protein and solvent. |

| QM Method | The level of quantum theory used. | Density Functional Theory (DFT) with a specific functional (e.g., B3LYP). |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G* |

| MM Force Field | The set of parameters used for the MM calculations. | AMBER, CHARMM, or GROMOS. |

| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds. |

These simulations can provide valuable data on the binding energy of the ligand to its target, the dynamics of the binding process, and the specific interactions that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.orgarabjchem.org QSAR models are used to predict the activities of new or untested chemicals based on their structural properties. sysrevpharm.org The fundamental principle is that the structural similarity of compounds often correlates with similar biological activity. sysrevpharm.org

For this compound, a QSAR study would involve a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme). nih.govresearchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include electronic, steric, and hydrophobic properties. nih.govnih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. arabjchem.org

Table 2: Example of a QSAR Data Table for a Series of Cyclopropanamine Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, nM) |

| This compound | 141.21 | 1.2 | 21.3 | To be predicted |

| Derivative 1 | 155.24 | 1.5 | 25.1 | 50 |

| Derivative 2 | 169.27 | 1.8 | 28.9 | 35 |

| Derivative 3 | 183.30 | 2.1 | 32.7 | 20 |

A successful QSAR model can then be used to predict the biological activity of this compound and to guide the design of new, more potent analogs by suggesting structural modifications that are likely to improve activity. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. jbcpm.comjocpr.com It is widely used in drug design to predict how a ligand, such as this compound, might bind to the active site of a target protein. jbcpm.commdpi.com

The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" for each pose, which represents the predicted binding affinity. jbcpm.com The results of a molecular docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For this compound, a molecular docking study could be performed against a protein of interest to understand its binding mode. The study would provide insights into which amino acid residues are crucial for binding and how the different parts of the molecule (the oxolane ring, the cyclopropane (B1198618) ring, and the amine group) contribute to the interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 120 | Hydrogen Bond (with amine) | 2.8 |

| TYR 85 | π-π Stacking (with cyclopropane) | 3.5 |

| LEU 150 | Hydrophobic Interaction | 4.2 |

| PHE 200 | Hydrophobic Interaction | 3.9 |

These findings can guide the optimization of the ligand's structure to enhance its binding affinity and selectivity for the target protein.

Conformational Landscape Analysis and Energy Minimization Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational landscape analysis is the study of the different spatial arrangements of a molecule's atoms that can be achieved through the rotation of single bonds. Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which is generally its most stable and populated state.

For this compound, a conformational analysis would reveal the range of possible shapes the molecule can adopt. This is particularly important for understanding how it might fit into a protein's binding site. An energy minimization study would identify the most stable conformer(s) of the molecule in a given environment (e.g., in a vacuum or in a solvent).

The process typically involves systematically rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation. This generates a potential energy surface, where the low-energy regions correspond to stable conformations.

Table 4: Illustrative Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (O-C-C-N) |

| 1 | 0.00 | 175° | 60° |

| 2 | 1.25 | -65° | 180° |

| 3 | 2.50 | 70° | -60° |

By understanding the preferred conformations of this compound, researchers can gain insights into its potential to interact with biological targets and can use this information in conjunction with other computational methods like molecular docking to build more accurate models of its biological activity.

Medicinal Chemistry Applications of N Oxolan 3 Ylmethyl Cyclopropanamine Scaffolds

Design Principles for Therapeutic Agents Incorporating Cyclopropylamine (B47189) and Oxolane Motifs

The design of new drugs often relies on the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. nih.gov The cyclopropylamine and oxolane moieties each possess distinct properties that make them valuable in the design of therapeutic agents. longdom.orghangdachem.com

The cyclopropylamine motif is prized in medicinal chemistry for several key reasons. longdom.org The three-membered cyclopropane (B1198618) ring is highly strained, which enhances its chemical reactivity and provides a rigid, conformationally restricted structure. longdom.org This rigidity can be advantageous for locking a molecule into a bioactive conformation, which can lead to more favorable binding to a biological target and reduce off-target effects. acs.orgnih.gov The C-H bonds of a cyclopropane ring are also stronger and shorter than those in other alkanes, which can increase metabolic stability by making the compound less susceptible to oxidative metabolism by enzymes like cytochrome P450s. acs.orgnih.govhyphadiscovery.com The incorporation of a cyclopropyl (B3062369) group can therefore enhance potency, improve metabolic stability, and increase brain permeability. acs.orgnih.gov

The oxolane ring , also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether found in numerous natural products with biological activity, such as lignans (B1203133) and certain polyketides. chemicalbook.comwikipedia.orgnih.gov As a polar aprotic solvent, it is miscible with water and a wide range of organic solvents, a property that can be harnessed to improve the solubility and pharmacokinetic profile of a drug candidate. hangdachem.comwikipedia.org The oxolane ring can act as a hydrogen bond acceptor and its non-planar, flexible conformations can allow for optimal interactions within a protein's binding pocket. chemicalbook.comnih.gov Its presence in the building blocks of DNA and RNA (furanose forms of ribose and deoxyribose) underscores its biological relevance. nih.gov

Combining these two motifs in the N-(oxolan-3-ylmethyl)cyclopropanamine scaffold offers a strategy to merge the benefits of conformational rigidity and metabolic stability from the cyclopropylamine with the favorable solubility and binding interactions provided by the oxolane ring.

Exploration of this compound as a Key Building Block in Drug Discovery

This compound is recognized as a valuable synthetic intermediate or building block in the field of medicinal chemistry. longdom.orgbldpharm.com Its structure combines the key features of both the cyclopropylamine and oxolane rings, making it an attractive starting point for the synthesis of more complex molecules in drug discovery programs. nih.govlongdom.org While specific, widely marketed drugs directly containing the this compound scaffold are not prominently documented in publicly available literature, its utility lies in its potential for creating libraries of diverse compounds for screening. nih.govrochester.edu

The chemical structure of this compound provides clear vectors for chemical modification. The secondary amine is a nucleophilic site that can be readily functionalized through reactions like acylation, alkylation, or arylation to explore structure-activity relationships (SAR). This allows medicinal chemists to systematically alter the molecule's properties to optimize binding affinity, selectivity, and pharmacokinetic parameters for a given biological target. The availability of such chiral building blocks is a key asset in campaigns aimed at discovering new bioactive molecules. nih.gov

Identification of Biological Targets and Perturbed Signaling Pathways by Related Compounds

Compounds containing the cyclopropylamine scaffold have been shown to interact with a range of important biological targets, primarily enzymes involved in signaling pathways critical to disease.

Enzyme Inhibition Mechanism Investigations

The cyclopropylamine moiety is a well-established pharmacophore for a class of compounds known as mechanism-based inhibitors, or suicide inhibitors. frontiersin.org These inhibitors are initially processed by the target enzyme like a normal substrate, but are converted into a highly reactive species that irreversibly binds to and inactivates the enzyme. frontiersin.org

Two major enzyme families targeted by cyclopropylamine derivatives are:

Monoamine Oxidases (MAO): These flavin-containing enzymes are crucial for metabolizing neurotransmitters. Cyclopropylamines, such as the classic antidepressant tranylcypromine, act as irreversible inhibitors of both MAO-A and MAO-B. nih.gov The inhibition mechanism involves the enzyme's flavin cofactor oxidizing the cyclopropylamine, leading to the opening of the strained ring and the formation of a reactive intermediate that covalently bonds to the enzyme. frontiersin.orgnih.gov

Lysine-Specific Demethylase 1 (LSD1): This enzyme, which is also a flavin-dependent amine oxidase, plays a critical role in epigenetics by removing methyl groups from histones, thereby regulating gene expression. google.com Its overexpression is linked to several cancers. google.comresearchgate.net Phenylcyclopropylamine-based compounds have been developed as potent and selective inhibitors of LSD1, representing a promising strategy for cancer therapy. researchgate.netkisti.re.kr

Cytochrome P450 (P450) Enzymes: These enzymes are central to drug metabolism. Certain cyclopropylamines can act as suicide inhibitors of P450s through a ring-opening mechanism following an electron transfer process, which is important for understanding potential drug-drug interactions and toxicity. hyphadiscovery.comfrontiersin.orgacs.org

| Enzyme Target | Compound Class/Example | Mechanism of Inhibition | Therapeutic Area |

| Monoamine Oxidase (MAO) | Cyclopropylamines (e.g., Tranylcypromine) | Irreversible, Mechanism-Based | Depression |

| Lysine-Specific Demethylase 1 (LSD1) | Phenylcyclopropylamine derivatives | Irreversible, Mechanism-Based | Cancer |

| Cytochrome P450 (CYP) | N-benzyl-N-cyclopropylamine | Suicide Inhibition | Drug Metabolism Studies |

Receptor Modulation Studies

While enzyme inhibition is the most prominent mechanism for cyclopropylamine-containing drugs, there is evidence that they can also modulate receptor activity. For instance, trans-2-phenylcyclopropylamine (2-PCPA), the parent structure of tranylcypromine, has been shown to affect depression-associated pathways beyond MAO inhibition, including the upregulation of GABA-B receptors. kisti.re.kr Furthermore, derivatives containing an oxolane ring have been synthesized as muscarine-like compounds, indicating their potential to interact with muscarinic acetylcholine (B1216132) receptors. nih.gov

Application in Specific Therapeutic Areas (Based on Analogues)

The unique biochemical properties of the cyclopropylamine scaffold have led to its application in various therapeutic areas, with a significant focus on oncology.

Anti-Cancer Research

The discovery that Lysine-Specific Demethylase 1 (LSD1) is overexpressed in a multitude of cancers—including prostate, breast, lung, and bladder cancers—has made it a high-priority target for anti-cancer drug development. google.com Since LSD1 is structurally and mechanistically similar to MAO, the cyclopropylamine scaffold was quickly identified as a promising starting point for designing LSD1 inhibitors. nih.govkisti.re.kr

Numerous studies have focused on synthesizing and evaluating cyclopropylamine-containing compounds for their anti-cancer activity. researchgate.netnih.govnih.gov For example, novel series of cyanopyrimidines incorporating a cyclopropylamine moiety have been designed and tested as LSD1 inhibitors, with some compounds showing potent cytotoxicity against gastric cancer cells that overexpress LSD1. researchgate.net The inhibition of LSD1 by these agents can lead to the re-expression of tumor suppressor genes and a reduction in cancer cell proliferation. google.com The development of these inhibitors is an active area of research, aiming to create new epigenetic therapies for both hormone receptor-dependent and -independent cancers. google.com

Neurological Disorder Research

Anti-Inflammatory Research

Similarly, a thorough review of scientific databases indicates an absence of research into the anti-inflammatory properties of this compound. There are no documented studies evaluating this compound's ability to modulate inflammatory pathways, such as cyclooxygenase (COX) enzyme inhibition or the suppression of pro-inflammatory cytokines. While structurally diverse compounds are continuously explored for their anti-inflammatory potential, this specific scaffold does not appear in the current body of research. nih.govnih.govmdpi.commdpi.com

Anti-Viral Research

There is no evidence in the accessible scientific literature or patent filings of this compound being investigated for anti-viral activity. Research on novel anti-viral agents is a robust field, exploring a wide range of chemical entities and mechanisms of action to combat various viral infections. nih.govmdpi.comgoogle.com However, this compound has not been identified as a candidate or lead compound in any published anti-viral drug discovery programs.

Advanced Analytical Techniques in N Oxolan 3 Ylmethyl Cyclopropanamine Research

Spectroscopic Methods for Comprehensive Structural Characterization (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the connectivity of atoms in N-(oxolan-3-ylmethyl)cyclopropanamine. By analyzing the chemical shifts, signal multiplicities, and integration values, a complete structural assignment can be achieved.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclopropyl (B3062369) ring would appear in the upfield region, typically between 0.2 and 1.0 ppm. The methine proton of the cyclopropylamine (B47189) moiety would likely be found further downfield. The protons of the oxolane (tetrahydrofuran) ring and the methylene (B1212753) bridge would produce a series of multiplets in the range of 1.5 to 4.0 ppm. The N-H proton of the secondary amine would present a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the cyclopropyl group would resonate at high field strengths. docbrown.info The carbons of the oxolane ring and the methylene linker would appear in the mid-field region, with those bonded to the oxygen atom showing a downfield shift due to its electronegativity. docbrown.infodocbrown.info

A summary of predicted NMR data is presented in Table 1.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH₂ | 0.2 - 0.6 | 5 - 15 |

| Cyclopropyl CH | 2.0 - 2.5 | 30 - 40 |

| N-CH₂- | 2.5 - 3.0 | 50 - 60 |

| Oxolane C3-H | 2.4 - 2.8 | 35 - 45 |

| Oxolane C4-H₂ | 1.8 - 2.2 | 25 - 35 |

| Oxolane C2/C5-H₂ | 3.5 - 4.0 | 65 - 75 |

| N-H | 1.0 - 3.0 (broad) | - |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (MW = 141.21 g/mol ) sigmaaldrich.com, electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

Under EI-MS, the molecular ion peak (M⁺) would be observed at m/z 141. Key fragmentation pathways would likely involve the cleavage of the C-N bond, loss of the cyclopropyl group, or fragmentation of the tetrahydrofuran (B95107) ring. Common fragments would include ions corresponding to the cyclopropylamine moiety and the oxolan-3-ylmethyl group. The fragmentation of amines often involves alpha-cleavage, leading to the formation of stable iminium ions. The fragmentation of cyclic ethers can proceed through various ring-opening mechanisms.

Table 2: Potential Mass Spectral Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 141 | [M]⁺ (Molecular Ion) |

| 112 | [M - C₂H₅]⁺ |

| 98 | [M - C₃H₅]⁺ |

| 84 | [C₅H₁₀NO]⁺ |

| 71 | [C₄H₉O]⁺ |

| 57 | [C₃H₅NH₂]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Chromatographic Separations for Purity and Mixture Analysis (e.g., Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are central to assessing the purity of this compound and for its quantification in complex mixtures. Both liquid and gas chromatography can be adapted for these purposes.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be a common choice for purity assessment.

A typical reversed-phase HPLC setup might involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, if the molecule possesses a suitable chromophore, or more universally with a mass spectrometer (LC-MS).

Table 3: Exemplary Liquid Chromatography Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile amines. nih.gov For this compound, GC can be used to determine its purity and to detect volatile impurities. Given the polar nature of the amine, derivatization might be necessary to improve peak shape and thermal stability, although analysis on a suitable polar capillary column is also feasible. nih.govharvard.edu

A common approach involves using a capillary column with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (WAX) or a modified polysiloxane. Flame Ionization Detection (FID) provides a robust and sensitive means of detection. For more definitive identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. nih.govnih.gov

Table 4: Exemplary Gas Chromatography Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID at 300 °C or Mass Spectrometer (EI) |

| Injection Mode | Split (e.g., 20:1) |

Chiral Analytical Methods for Enantiomeric Purity Assessment

This compound possesses a chiral center at the 3-position of the oxolane ring. Therefore, it can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, methods to separate and quantify them are crucial. ijbamr.comnih.gov Chiral chromatography is the most common approach for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC, utilizing a chiral stationary phase (CSP), is a powerful technique for the separation of enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including amines. researchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.gov

Table 5: Exemplary Chiral HPLC Conditions for Enantiomeric Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210-220 nm) |

| Column Temperature | 25 °C |

Chiral Gas Chromatography (GC)

For volatile chiral compounds, enantioselective GC using a chiral capillary column is an alternative. ijbamr.com These columns are coated with a chiral selector, such as a cyclodextrin (B1172386) derivative, which interacts differently with the two enantiomers, enabling their separation. The analyte may require derivatization to enhance its volatility and interaction with the chiral stationary phase.

Considerations for Prodrug Design and Metabolic Studies of N Oxolan 3 Ylmethyl Cyclopropanamine Analogues

Prodrug Design Strategies for N-(oxolan-3-ylmethyl)cyclopropanamine Scaffolds

The development of prodrugs is a well-established chemical strategy to overcome undesirable pharmaceutical and pharmacokinetic properties of a parent drug molecule. ijpcbs.comjiwaji.edu A prodrug is an inactive or less active derivative that undergoes biotransformation in the body to release the active drug. mdpi.comresearchgate.net For analogues based on the this compound scaffold, this approach can be utilized to enhance properties such as solubility, stability, absorption, and distribution, thereby improving therapeutic efficacy. ijpcbs.comresearchgate.net The core structure possesses key functional groups, notably a secondary amine and an ether linkage within the oxolane ring, which are amenable to chemical modification for prodrug design. reachemchemicals.com

The secondary amine group in this compound analogues is a primary target for prodrug derivatization. Amines in drug candidates often lead to ionization under physiological pH, which can limit their ability to cross biological membranes. nih.govebrary.net Furthermore, primary and secondary amines can be susceptible to first-pass metabolism. ebrary.net Masking the amine group can mitigate these issues. nih.gov

Common chemical modifications for amine-containing drugs include the formation of amides, carbamates, N-Mannich bases, and imines. ebrary.net While simple amides are often too stable for effective in vivo cleavage, activated amides or those designed as substrates for specific enzymes can be effective. ijpcbs.comnih.gov Carbamates are another viable option. N-acyloxyalkyl derivatives can be designed to be susceptible to enzymatic hydrolysis by esterases, which are abundant in the body. nih.gov The choice of the promoiety is critical, as it must be non-toxic and efficiently cleaved to release the active parent drug at the target site. researchgate.net

The oxolane (tetrahydrofuran) ring is generally more stable, but modifications could theoretically be explored if specific liabilities, such as oxidative metabolism, are identified.

Below is a table summarizing potential prodrug modifications for the amine group in this compound analogues.

| Prodrug Linkage | General Structure Example | Activation Mechanism | Potential Advantages | Potential Disadvantages |

| Amide | R-C(=O)N-Drug | Enzymatic hydrolysis (Amidases, Peptidases) ijpcbs.com | Can target specific uptake transporters. ijpcbs.com | Often too chemically and enzymatically stable for efficient release. nih.gov |

| Carbamate (B1207046) | R-O-C(=O)N-Drug | Enzymatic hydrolysis (Esterases) | Generally more labile than amides; tunable cleavage rates. | Stability can vary significantly with structure. |

| N-Acyloxyalkyl | R-C(=O)O-CH₂-N-Drug | Sequential enzymatic (esterase) and chemical hydrolysis. nih.gov | Well-established strategy; cleavage rate can be controlled. nih.gov | Can be chemically unstable in aqueous solutions. nih.gov |

| N-Mannich Base | R₂N-CH₂-N-Drug | Chemical hydrolysis (pH-dependent) | Can increase lipophilicity and suppress the pKa of the parent amine. nih.gov | Stability can be an issue; range of suitable transport groups is limited. nih.gov |

A primary objective of prodrug design is to improve a drug's absorption and distribution by modifying its physicochemical properties, particularly lipophilicity. nih.govresearchgate.net The ability of a drug to pass through biological membranes, such as the gastrointestinal tract or the blood-brain barrier, is often dependent on its lipid solubility. nih.gov For this compound analogues that may be too polar to be effectively absorbed, creating a more lipophilic prodrug can significantly enhance membrane permeation. mdpi.comnih.gov

Conversely, if a parent drug is too lipophilic and suffers from poor aqueous solubility, a polar promoiety (such as a phosphate (B84403) or an amino acid) can be attached to create a more water-soluble prodrug. ijpcbs.comnih.gov This is particularly useful for developing formulations for intravenous administration. jiwaji.edu

Achieving an optimal balance between chemical stability and enzymatic lability is a critical aspect of prodrug design. jiwaji.edunih.gov The prodrug must be stable enough to survive storage and transit to its site of absorption or action, but labile enough to be efficiently cleaved in vivo to release the parent drug. researchgate.netthepharmajournal.com For analogues of this compound, this balance can be fine-tuned by carefully selecting the promoiety and the linker connecting it to the parent drug. nih.gov

Chemical Stability: An unstable drug can degrade in its formulation or in the acidic environment of the stomach, reducing its bioavailability. jiwaji.edu Converting the drug into a more stable prodrug can protect it from premature degradation. researchgate.net For example, converting a chemically sensitive amine into a more stable amide or carbamate can prevent degradation before absorption. researchgate.net

Enzymatic Stability: Prodrugs can be designed to bypass first-pass metabolism in the liver, where enzymes like cytochrome P450 can rapidly inactivate a drug. researchgate.net By masking the metabolic soft spot (e.g., the amine group), the prodrug can circulate for longer, increasing its chances of reaching the target tissue before being converted to the active form. ebrary.net The rate of enzymatic hydrolysis can be controlled by the steric and electronic properties of the promoiety. nih.gov For instance, studies on amino acid ester prodrugs have shown that linker length and the nature of the amino acid side chain significantly affect the rate of cleavage. nih.govnih.gov

| Linker/Promoiety Feature | Effect on Stability | Rationale |

| Increased Linker Length (e.g., Propyl vs. Methyl) | Increased chemical stability at physiological pH. nih.gov | Longer linkers can create steric hindrance, slowing down spontaneous hydrolysis. nih.gov |

| Bulky/Branched Side Chains (e.g., L-valine) | Increased stability and optimized enzymatic recognition. nih.gov | Steric bulk can shield the labile bond from chemical hydrolysis while fitting into the active site of specific enzymes like valacyclovirase. nih.gov |

| Electron-withdrawing Groups | Decreased stability (faster hydrolysis). | These groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or enzymes. |

| Polymeric Carriers (e.g., PEG) | Increased stability and prolonged release. thepharmajournal.com | The large polymer backbone protects the linker bond from rapid hydrolysis, leading to a sustained release of the drug. thepharmajournal.com |

Non-Human Metabolic Pathways and Biotransformation of Related Compounds

Understanding the metabolic fate of drug candidates in non-human species is essential during preclinical development. These studies, often conducted in species like rats and dogs using liver microsomes or hepatocytes, help predict human metabolism and identify potential reactive metabolites. hyphadiscovery.com For compounds related to this compound, key metabolic pathways would likely involve the cyclopropylamine (B47189) moiety and the oxolane ring.

The metabolism of xenobiotics is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions. openaccessjournals.comwikipedia.org Phase I reactions, which include oxidation and hydrolysis, are critical for the biotransformation of this compound analogues and their potential prodrugs. openaccessjournals.com

Oxidation: Cytochrome P450 (CYP) enzymes are the primary drivers of oxidative metabolism. wikipedia.org The cyclopropylamine group is a known substrate for CYP-mediated oxidation. In non-human systems like rat and dog hepatocytes, this can lead to several outcomes, including hydroxylation of the cyclopropyl (B3062369) ring or, more significantly, ring-opening. hyphadiscovery.com The oxidation of a cyclopropylamine can generate reactive ring-opened intermediates that have the potential to form covalent adducts with proteins, a mechanism associated with toxicity in some drugs. hyphadiscovery.com The oxolane ring can also undergo hydroxylation. These oxidative reactions are typically dependent on NADPH and oxygen. wikipedia.organnualreviews.org

Hydrolysis: For prodrug forms of this compound analogues, enzymatic hydrolysis is the key activation step. Ester- or amide-based prodrugs are cleaved by a wide variety of hydrolase enzymes, such as carboxylesterases and peptidases, which are abundant in the liver, plasma, and intestine of non-human species. nih.govwdh.ac.id The rate and extent of hydrolysis can vary between species, making cross-species comparison a vital part of preclinical studies. For example, an ester prodrug might be rapidly hydrolyzed in rat plasma but more slowly in dog plasma, affecting the pharmacokinetic profile in each species.

The gut microbiota represents a vast and diverse "metabolic organ" capable of performing a wide range of chemical transformations that are not catalyzed by host enzymes. nih.govnih.gov This microbial metabolism can significantly impact the fate of orally administered drugs and their analogues. nih.gov The gut microbiome contains a vast number of genes that code for enzymes with versatile capabilities, allowing them to metabolize a variety of compounds, including xenobiotics. nih.govrsc.org

For chemical structures related to this compound, particularly if administered orally, the gut microbiota could play a significant role. Microbial enzymes can catalyze reactions such as reduction and hydrolysis. nih.gov If a prodrug form is designed to be activated in the gut, specific microbial enzymes could be targeted. Conversely, the microbiota could also degrade the parent drug or its prodrug prematurely, reducing bioavailability. For example, some gut bacteria can deaminate or dealkylate compounds, potentially altering the core structure of the drug. Furthermore, metabolites produced by the microbiota can influence host drug-metabolizing enzymes and transporters, indirectly affecting the drug's disposition. nih.govacs.org Studies using fecal incubations from non-human species or germ-free animal models are often employed to investigate the specific contribution of the microbiota to drug metabolism. acs.org

Future Directions and Emerging Research Opportunities for N Oxolan 3 Ylmethyl Cyclopropanamine

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future synthesis of N-(oxolan-3-ylmethyl)cyclopropanamine and its analogs will likely focus on improving efficiency, reducing environmental impact, and enabling the rapid generation of diverse derivatives.

Conventional and Novel Synthetic Routes: A plausible and established method for synthesizing the title compound is through reductive amination. nih.gov This would involve reacting oxolane-3-carbaldehyde with cyclopropylamine (B47189) in the presence of a reducing agent like sodium cyanoborohydride. researchgate.net However, future research could explore more advanced and efficient catalytic systems. For instance, the Kulinkovich-Szymoniak reaction, which allows for the direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents, could be adapted to create novel cyclopropylamine precursors for subsequent alkylation with an oxolane-based electrophile. synplechem.com

Green Chemistry Approaches: A significant future direction lies in the adoption of green chemistry principles. Continuous-flow microreaction systems offer a promising alternative to traditional batch processing for key steps like the Hofmann rearrangement used in producing cyclopropylamine, leading to higher efficiency and safety. nih.gov The most impactful green approach would be the implementation of biocatalysis. Enzymes such as transaminases and reductive aminases are capable of synthesizing chiral amines under mild, aqueous conditions. numberanalytics.comenamine.netmdpi.com A potential biocatalytic route could involve a reductive aminase to directly couple cyclopropylamine with a derivative of oxolane, or a transaminase to asymmetrically synthesize a chiral amine from a corresponding ketone, which could then be further modified. numberanalytics.comresearchgate.net These enzymatic methods not only reduce reliance on hazardous reagents and solvents but also offer high stereoselectivity, which is crucial for producing enantiomerically pure drug candidates.

| Synthetic Approach | Key Precursors | Potential Advantages | Future Research Focus |

| Reductive Amination | Oxolane-3-carbaldehyde, Cyclopropylamine | Well-established, reliable | Use of milder, more selective reducing agents; catalytic variants. nih.govacs.org |

| Flow Chemistry | Cyclopropanecarboxamide (for CPA via Hofmann) | Increased efficiency, safety, and scalability. nih.gov | Integration of multiple reaction steps into a single flow process. |

| Biocatalysis (Reductive Aminase) | Oxolane-3-carbaldehyde, Cyclopropylamine | High selectivity, mild conditions, environmentally friendly. mdpi.com | Enzyme engineering to improve substrate scope and catalytic efficiency. |

| Biocatalysis (Transaminase) | Oxolan-3-one, Amine Donor | Access to chiral amines with high enantiomeric excess. numberanalytics.comresearchgate.net | Development of whole-cell cascade systems for multi-step synthesis. |

Advanced SAR and QSAR Modeling for Rational Compound Design

Given the established bioactivity of cyclopropylamine derivatives, particularly as monoamine oxidase (MAO) inhibitors, a key future direction is the use of advanced computational modeling to guide the rational design of this compound analogs. synplechem.commdpi.com

Structure-Activity Relationship (SAR) Studies: Even without a confirmed biological target, initial SAR studies can be designed to explore the chemical space around the parent molecule. Modifications would systematically probe the importance of each structural feature. For the cyclopropane (B1198618) ring, substitution at the 1- and 2-positions could be explored. For the oxolane moiety, the ring oxygen could be replaced with sulfur (thiolane) or nitrogen (pyrrolidine) to probe the impact of the heteroatom. The linker between the two rings could be lengthened or shortened.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once initial biological activity data is generated for a series of analogs, 3D-QSAR and Comparative Molecular Field Analysis (CoMFA) can be employed. nih.gov These methods correlate the 3D structural properties (steric and electrostatic fields) of molecules with their biological activity. For instance, if the compound is found to be an MAO inhibitor, QSAR models built from existing libraries of MAO inhibitors could be used to predict the activity of novel designs in silico before their synthesis. numberanalytics.comresearchgate.net This approach significantly accelerates the discovery of potent and selective inhibitors by prioritizing the synthesis of compounds with the highest predicted activity. Artificial intelligence and machine learning algorithms are becoming increasingly powerful tools for building predictive QSAR models from large and diverse chemical datasets. acs.org

| Structural Moiety | Potential Modification | Rationale for Exploration |

| Cyclopropylamine | Substitution on the cyclopropane ring | Modulate steric bulk and electronic properties to enhance binding affinity or selectivity. |

| Oxolane Ring | Replacement of oxygen with S or N | Alter hydrogen bonding capacity, polarity, and potential metabolic stability. researchgate.net |

| Linker | Varying length (e.g., ethyl, propyl) | Optimize spatial orientation and distance between the two key pharmacophores. |

| Oxolane Substitution | Adding substituents (e.g., methyl, hydroxyl) | Introduce new interaction points with a biological target; explore stereochemical effects. |

Mechanistic Investigations of Biological Interactions at the Molecular Level

A critical area of future research is to elucidate the specific biological target(s) of this compound and understand its mechanism of action at an atomic level. The cyclopropylamine group is a "warhead" known to act as a mechanism-based inactivator for certain enzymes.

Target Identification: The primary hypothesis, based on chemical structure, is that this compound could inhibit flavin-dependent enzymes like monoamine oxidases (MAO) or lysine-specific demethylase 1 (LSD1), or heme-containing enzymes like cytochrome P450s (CYPs). synplechem.comenamine.net The mechanism often involves enzymatic oxidation of the amine nitrogen, which triggers the opening of the strained cyclopropane ring to form a highly reactive carbon-centered radical. enamine.netnih.gov This radical can then covalently bind to the enzyme's cofactor (e.g., flavin) or an active site amino acid residue, leading to irreversible inhibition. synplechem.comfrontiersin.org

Mechanistic Studies: Once a target is identified, detailed kinetic studies (e.g., determining k_inact and K_I values) would be essential to confirm mechanism-based inhibition. Spectroscopic techniques, such as UV-Vis spectroscopy, could be used to monitor changes in the enzyme's flavin cofactor during inactivation. synplechem.com To gain a precise understanding of the molecular interactions, high-resolution structural biology methods are indispensable. Co-crystallization of the compound with its target enzyme followed by X-ray crystallography or cryo-electron microscopy (cryo-EM) could reveal the exact binding pose and identify the specific residues involved in catalysis and inhibition. Molecular docking simulations can complement these experimental approaches by predicting favorable binding orientations and guiding the design of analogs for mechanistic studies. acs.orgnih.govnih.gov The role of the oxolane ring, likely involving hydrogen bonding with the protein backbone or active site residues, would be a key focus of such structural investigations. nih.gov

Integration with Emerging Technologies in Chemical Biology and Automated Synthesis

The acceleration of research into this compound and its derivatives can be achieved by leveraging powerful emerging technologies that are revolutionizing drug discovery and chemical synthesis.

High-Throughput Synthesis and Screening: DNA-Encoded Library (DEL) technology is a powerful tool for discovering initial hits against a protein target. nih.govresearchgate.netacs.org Libraries containing millions or even billions of compounds, each tagged with a unique DNA barcode, can be synthesized. For this compound, the cyclopropylamine or oxolane moiety could be used as a scaffold in a combinatorial synthesis scheme to generate a vast library of related compounds. This library could then be screened against multiple targets (e.g., MAO-A, MAO-B, LSD1) simultaneously to rapidly identify potent and selective binders. acs.orgnih.gov

Automated Synthesis Platforms: Once hits are identified, their optimization requires the synthesis and testing of numerous analogs. Automated synthesis platforms can dramatically accelerate this process. nih.govnih.gov Companies like Synple Chem are developing systems that use pre-packaged reagent cartridges to perform multi-step syntheses, including the formation of amides and other common functional groups, with minimal human intervention. synplechem.comenamine.net Such platforms could be programmed to rapidly generate a grid of analogs of this compound, enabling a much faster turnaround for the design-make-test-analyze cycle of lead optimization.

Chemical Probe Development: A potent and selective analog of this compound could be developed into a chemical probe. numberanalytics.comnih.govfrontiersin.orgnih.govmdpi.com This involves modifying the molecule to include a reporter tag (e.g., a fluorophore) or a reactive group for target engagement studies in living cells. Such probes are invaluable tools for validating a drug's target, elucidating its mechanism of action in a complex biological system, and exploring its downstream effects on cellular pathways. mdpi.com

Q & A

Q. What are the recommended synthetic routes for N-(oxolan-3-ylmethyl)cyclopropanamine, and how do reaction conditions influence yield?

- Methodological Answer : Reductive amination is a common approach for synthesizing secondary amines like this compound. For example, coupling oxolan-3-ylmethanamine with cyclopropanecarbaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH ~5-6) can yield the target compound . Optimization of solvent (e.g., methanol or THF), temperature (25–40°C), and stoichiometric ratios (1:1.2 amine:aldehyde) is critical to achieving >70% purity. Continuous flow systems (e.g., packed-bed reactors) may improve efficiency by minimizing side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-FID : Used to confirm purity and monitor reaction progress by comparing retention times with analytical standards (e.g., N-(3-methylbenzyl)cyclopropanamine as a reference) .

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve structural features, such as cyclopropane ring protons (δ ~0.5–1.5 ppm) and oxolane methylene signals (δ ~3.2–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₅NO: calc. 142.1226) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in airtight containers to prevent oxidation or hydrolysis. Stability studies indicate no decomposition under dry conditions for ≥6 months. Avoid exposure to strong acids/bases, which may cleave the cyclopropane ring .

Advanced Research Questions

Q. What computational methods can predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. These models correlate with experimental reactivity, such as nucleophilic behavior at the amine group . Molecular dynamics simulations (AMBER force fields) can further assess conformational flexibility of the oxolane ring .

Q. How can contradictory data in reaction yields be resolved for this compound?

- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., oxolan-3-ylmethanamine hydrochloride salts) or competing side reactions (e.g., over-reduction of intermediates). Mitigation strategies include:

Q. What are the challenges in resolving stereochemistry for derivatives of this compound?

- Methodological Answer : Chiral derivatives may form during synthesis due to the oxolane ring’s stereoelectronic effects. Techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.